1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-ylmethyl)urea: Shares the thiophen-2-ylmethyl group but lacks the biphenyl and hydroxypropyl groups.
N-(1-Benzothien-2-ylmethyl)-N-methylamine hydrochloride: Contains a benzothien-2-ylmethyl group, similar in structure to the thiophen-2-ylmethyl group.
Uniqueness
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of a biphenyl group, a hydroxypropyl group, and a thiophen-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-21(25,15-23-20(24)22-14-19-8-5-13-26-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,25H,14-15H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYSHSFAWJPTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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